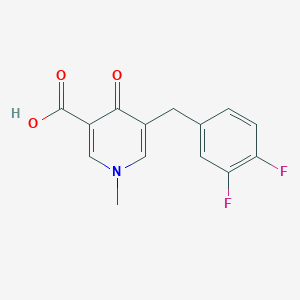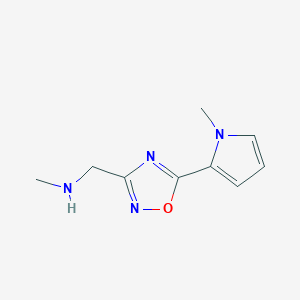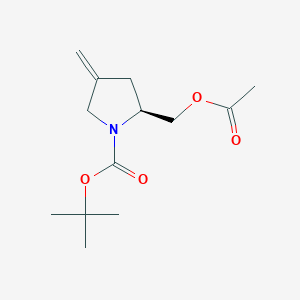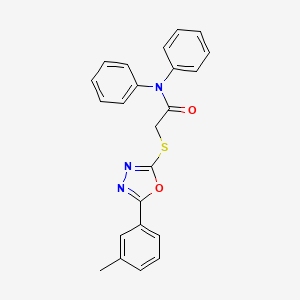
5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 3,4-difluorobenzyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl halide derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxylated derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be studied for its effects on various biological targets, such as enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions within cells.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its chemical properties.
Manufacturing: It can be used in the synthesis of advanced materials with specific properties for industrial applications.
作用机制
The mechanism of action of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The presence of the 3,4-difluorobenzyl group can enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
- 5-(3,4-Dichlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 5-(3,4-Dimethoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 5-(3,4-Dimethylbenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Uniqueness: The presence of the 3,4-difluorobenzyl group in 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid imparts unique properties compared to its analogs. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C14H11F2NO3 |
|---|---|
分子量 |
279.24 g/mol |
IUPAC 名称 |
5-[(3,4-difluorophenyl)methyl]-1-methyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F2NO3/c1-17-6-9(13(18)10(7-17)14(19)20)4-8-2-3-11(15)12(16)5-8/h2-3,5-7H,4H2,1H3,(H,19,20) |
InChI 键 |
SGSMZNQVCLYVRG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B11778932.png)
![3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid](/img/structure/B11778942.png)


![2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11778965.png)
![tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B11778967.png)

![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B11778977.png)
![Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate](/img/structure/B11778980.png)


![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)
